molecular formula C6H15ClN2O B1526412 (S)-2-Amino-3,3-dimethylbutanamide hydrochloride CAS No. 75158-12-2

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Cat. No.: B1526412
CAS No.: 75158-12-2
M. Wt: 166.65 g/mol
InChI Key: ZTHDYUDIZSIFRY-PGMHMLKASA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its major characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes properties like solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and compatibility with other substances are also considered .

Scientific Research Applications

1. Anticonvulsant and Pain-Attenuating Properties

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is part of a class of primary amino acid derivatives (PAADs) that have shown potent anticonvulsant activities in whole animal models. These derivatives, including (R)-N'-benzyl 2-amino-3-methylbutanamide and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, are sensitive to substituents at the 4'-N'-benzylamide site. Electron-withdrawing groups maintain activity, while electron-donating groups reduce it. These findings suggest that PAADs, including this compound, could represent a novel class of anticonvulsants with potential pain-attenuating properties (King et al., 2011).

2. Application in Synthesis of Organic Compounds

The compound has been used in the synthesis of various organic compounds. For instance, it has been involved in cyanohydrin synthesis leading to intermediates like 2,3-dihydroxy-2,3-dimethylbutanonitrile. These synthesis processes demonstrate the versatility of this compound in producing a wide range of chemical intermediates, potentially useful in pharmaceuticals and other fields (Powell et al., 1978).

3. Crystallographic Studies

The crystal structure of related compounds, including 2-amino-2,3-dimethylbutanamide, has been characterized, providing valuable insights into their molecular arrangement and potential interactions. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and medicinal chemistry (Yin, 2010).

4. Biochemical Applications

Further, there have been studies on the metabolic pathways of similar compounds in biological systems, such as in rats. These studies offer insights into how such compounds are metabolized in living organisms, which is critical for their potential use in medical and biochemical research (Tomigahara et al., 2006).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effects in the body. This often involves interacting with specific proteins or other molecules in the body .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This could involve potential applications or areas of research for the compound. It might include potential uses in medicine, industry, or other fields .

Properties

IUPAC Name

(2S)-2-amino-3,3-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDYUDIZSIFRY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75158-12-2
Record name tert-Leucinamide hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075158122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERT-LEUCINAMIDE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S02ZHK1QN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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